molecular formula C18H15ClN6 B11234969 N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234969
M. Wt: 350.8 g/mol
InChI Key: DIVNQXBYLGCAMK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its kinase inhibitory and anticancer properties. The structure features a 4-chlorophenyl group at the N⁴ position and a methyl group at N⁶, paired with a phenyl ring at the 1-position of the pyrazole core. These substituents confer distinct electronic and steric properties, influencing target binding and pharmacokinetics .

Properties

Molecular Formula

C18H15ClN6

Molecular Weight

350.8 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H15ClN6/c1-20-18-23-16(22-13-9-7-12(19)8-10-13)15-11-21-25(17(15)24-18)14-5-3-2-4-6-14/h2-11H,1H3,(H2,20,22,23,24)

InChI Key

DIVNQXBYLGCAMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Sequential Chlorination-Amination Approach

  • Chlorination : 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (4 ) is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 4 hours to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).

  • Amination : Sequential reactions with 4-chloroaniline and methylamine introduce the N⁴ and N⁶ substituents, respectively, with an overall yield of 62–68%.

One-Pot Synthesis

A streamlined protocol involves reacting 5-amino-1-phenyl-1H-pyrazole with PBr₃ and HMDS in DMF, followed by in situ amination with 4-chloroaniline and methylamine. This method reduces purification steps and achieves a 75% overall yield.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rates in cyclization steps due to its high polarity, whereas THF is preferred for amination to minimize side reactions.

  • Temperature Control : Exothermic reactions during chlorination require cooling to 0–5°C to prevent decomposition.

Regioselectivity Issues

Competing reactions at N¹ and N³ positions necessitate careful reagent stoichiometry. Using 1.2 equivalents of 4-chloroaniline ensures preferential substitution at N⁴.

Data Tables

Table 1. Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Source
Core formationPBr₃, HMDS, DMF, 60°C91
N⁴ amination4-Chloroaniline, THF, rt85
N⁶ methylationMethylamine, ethanol, 60°C70
One-pot synthesisPBr₃, HMDS, 4-chloroaniline, methylamine75

Table 2. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆ClN₇
Molecular Weight379.8 g/mol
CAS Number946296-59-9 (ethyl analog)

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Antitumor Activity

N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its antitumor properties. It acts as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis—an essential process for tumor growth and metastasis. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including A431 cells .

Inhibitory Effects on Kinases

The compound also demonstrates inhibitory effects on multiple receptor tyrosine kinases (RTKs), which are critical in various signaling pathways associated with cancer progression. Specifically, it has been noted for its ability to inhibit both EGFR (epidermal growth factor receptor) and PDGFRβ (platelet-derived growth factor receptor beta), making it a candidate for targeted cancer therapies .

Case Study 1: VEGFR-2 Inhibition

A series of derivatives based on N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine were synthesized and tested for their ability to inhibit VEGFR-2. One derivative showed an IC50 value of 0.5 µM, indicating strong inhibitory activity. This study highlights the potential of this compound as an antiangiogenic agent in cancer treatment .

Case Study 2: EGFR Inhibition

In another study focused on epidermal growth factor receptor inhibition, derivatives of the compound were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting their potential as therapeutic agents in treating breast cancer .

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of EGFR-TK. This enzyme plays a crucial role in cellular processes such as growth, differentiation, and survival. By inhibiting EGFR-TK, the compound can disrupt these processes, leading to the inhibition of cancer cell proliferation . The molecular docking studies have shown that this compound binds effectively within the EGFR binding site, explaining its potent inhibitory activity .

Comparison with Similar Compounds

Halogenated Aryl Groups

  • Target Compound : The 4-chlorophenyl group at N⁴ enhances inhibitory activity against kinases, as evidenced by IC₅₀ values <1 µM in cancer cell lines .
  • Analog 7a (N⁴-Ethyl-N⁶,1-Diphenyl) : Replacing the 4-chlorophenyl with an ethyl group reduces potency (IC₅₀ >10 µM), highlighting the importance of halogen interactions in binding pockets .
  • Analog 7_3d3 (N⁴-(3,4-Dichlorophenyl)) : Introducing a second chlorine atom improves activity (IC₅₀ ~0.4 µM), suggesting synergistic effects of multiple halogens .

N⁶ Modifications

  • Target Compound : The N⁶-methyl group balances hydrophobicity and steric bulk, optimizing membrane permeability .
  • Analog 11 (N⁶-(Methylsulfonyl)) : Substituting methyl with a sulfonyl group increases polarity, reducing cellular uptake but improving solubility (logP decreases from 3.2 to 2.1) .

Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Melting Point (°C)
Target Compound 406.9 3.2 0.12 225–227
7a (N⁴-Ethyl) 375.4 3.8 0.08 198–200
11 (N⁶-Sulfonyl) 425.9 2.1 0.35 225–227
18 (N⁶-Methoxypropyl) 406.9 2.8 0.20 196–199

Data derived from synthesis reports and physicochemical assays .

Pharmacokinetic Profiles

  • Target Compound : Moderate metabolic stability (t₁/₂ = 2.5 h in human liver microsomes) due to methyl group resistance to oxidative degradation .
  • Analog 15 (N⁶-(2-Dimethylaminoethyl)): The dimethylamino group enhances solubility (logP = 2.5) but accelerates hepatic clearance (t₁/₂ = 1.2 h) .
  • Analog 4b (N⁶-(3-Morpholinopropyl)): The morpholine ring improves oral bioavailability (F = 45%) by facilitating intestinal absorption .

Key Research Findings

  • Anticancer Activity: The target compound exhibits superior antiproliferative effects (IC₅₀ = 0.8 µM in MCF-7 cells) compared to non-halogenated analogs (IC₅₀ >5 µM) .
  • Antibacterial Performance : While the methyl group confers moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), sulfonyl or bulky N⁶ substituents diminish efficacy due to reduced membrane penetration .
  • Polymorphism : Crystallographic studies of a related compound (N⁴-(4-methylphenyl)-N³-phenyl) reveal two polymorphic forms with distinct dissolution rates, underscoring the need for controlled crystallization in drug development .

Biological Activity

N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound recognized for its significant biological activity, particularly in the field of oncology. This article explores its mechanism of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and features a pyrazolo ring fused with a pyrimidine moiety. The specific substituents, including a 4-chlorophenyl group and a methyl group, enhance its biological activity and contribute to its pharmacological properties.

Property Details
Chemical Formula C16_{16}H16_{16}ClN6_{6}
Molecular Weight 320.79 g/mol
Solubility Soluble in DMSO and ethanol

This compound primarily acts as an enzyme inhibitor , specifically targeting protein kinases. Protein kinases play critical roles in cellular signaling pathways that regulate proliferation and survival. By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to:

  • Inhibition of Tumor Growth : The compound has demonstrated efficacy against various cancer cell lines, effectively inhibiting tumor growth and inducing apoptosis (programmed cell death) in malignant cells .
  • Selectivity Towards Cancer Cells : Studies have shown that it exhibits significantly less cytotoxicity towards non-cancerous cells even at higher concentrations .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Anti-Cancer Properties : In vitro studies have shown that this compound effectively inhibits the growth of multiple cancer cell lines by targeting specific kinases involved in cell cycle regulation .
  • Enzyme Inhibition Studies : The compound binds effectively to the active sites of protein kinases. This binding prevents normal enzyme function and disrupts critical survival signaling pathways .
  • Case Studies : A notable study reported the compound's interaction with glioma stem cells, where it inhibited neurosphere formation and displayed PKBβ/AKT2 inhibitory activity without affecting non-cancerous cells .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound enhances its binding affinity compared to structurally similar compounds:

Compound Name Structure Similarity Biological Activity
1-(4-chlorophenyl)-3-methyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidineSimilar core structureModerate anti-cancer activity
N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineSimilar core structure with different substituentsTargeting protein kinases
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesDifferent fused ring systemPotent anti-cancer properties

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N⁴-(4-chlorophenyl)-N⁶-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with chloropyrimidine intermediates. Microwave-assisted synthesis (MAS) can reduce reaction times and improve yields by enhancing reaction kinetics . Green chemistry principles, such as solvent recycling or catalytic reagents, minimize waste .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied. Techniques like TLC and HPLC monitor reaction progress and purity .

Q. How is the three-dimensional conformation of this compound determined experimentally?

  • Techniques : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the crystal structure, providing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) . NMR spectroscopy (¹H/¹³C) confirms proton environments and substituent orientations .

Advanced Research Questions

Q. What mechanisms underlie its inhibitory activity against protein kinases, and how does structural variation affect selectivity?

  • Mechanism : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP’s adenine ring, competing for binding in kinase ATP pockets. The 4-chlorophenyl group enhances hydrophobic interactions, while the N⁶-methyl group modulates steric hindrance .
  • SAR Insights : Substituting the 4-chlorophenyl group with fluorophenyl (as in ) increases metabolic stability but may reduce affinity for CDK2. Bulky N⁶ substituents (e.g., butyl) improve selectivity for kinases like CDK4/6 .

Q. How can contradictory bioactivity data across cancer cell lines be resolved?

  • Approach :

  • Assay Validation : Ensure consistent cell line authentication and assay conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
  • Structural Analysis : Compare crystallography data (e.g., binding modes in CDK2 vs. CDK4) to explain selectivity discrepancies .

Q. What computational strategies predict its pharmacokinetic (PK) properties and target interactions?

  • In Silico Tools :

  • Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets.
  • MD Simulations : GROMACS assesses binding stability over time .
  • ADMET Prediction : SwissADME estimates solubility, permeability, and CYP450 interactions .

Contradictions and Resolutions

  • Contradiction : Conflicting IC₅₀ values for CDK2 inhibition in vs. 5.
    • Resolution : Variability may arise from assay formats (e.g., radiometric vs. fluorescence-based). Standardize protocols using recombinant kinases and validated substrates .

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